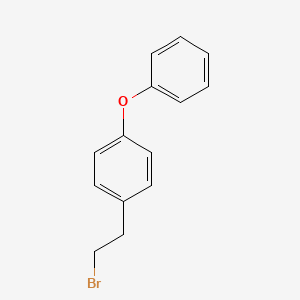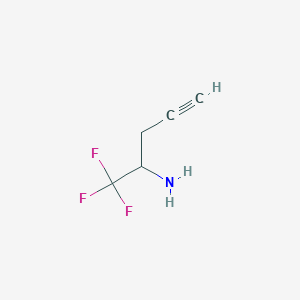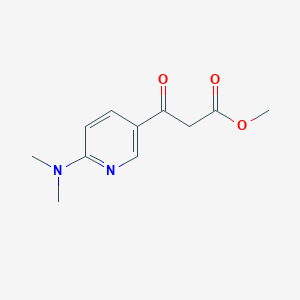![molecular formula C7H11NO2 B13594347 5-Azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13594347.png)
5-Azaspiro[2.4]heptane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azaspiro[2.4]heptane-4-carboxylic acid is a non-natural amino acid that has gained significant attention in medicinal chemistry. This compound is particularly notable for its role as a building block in the synthesis of active pharmaceutical ingredients, such as antiviral agents used in the treatment of hepatitis C virus infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptane-4-carboxylic acid typically involves a catalytic and enantioselective preparation. One common method is the one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . Another method involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmon-Smith reaction or its variations .
Industrial Production Methods: Industrial production methods for this compound often involve the use of phase-transfer catalysis and stereoselective synthesis techniques. These methods are designed to produce the compound in high yields and with high enantioselectivity, making them suitable for large-scale production .
化学反应分析
Types of Reactions: 5-Azaspiro[2.4]heptane-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include dibromides, KOH, and metal carbenoids. The reaction conditions often involve the use of toluene/CH₂Cl₂ mixtures and phase transfer catalysts .
Major Products Formed: The major products formed from these reactions include N-Boc-protected derivatives and other modified proline analogues. These products are often used as intermediates in the synthesis of biologically active molecules .
科学研究应用
5-Azaspiro[2.4]heptane-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a versatile starting material for the synthesis of various proline derivatives. In biology and medicine, it is a key element in the synthesis of antiviral agents, such as ledipasvir, which is used to treat hepatitis C virus infections . Additionally, its presence in peptide chains causes conformational restrictions that are critical for biological activity .
作用机制
The mechanism of action of 5-Azaspiro[2.4]heptane-4-carboxylic acid involves its incorporation into peptide chains, where it induces conformational restrictions that enhance biological activity. This compound is particularly effective in the synthesis of antiviral agents, where it targets non-structural protein 5A (NS5A) inhibitors .
相似化合物的比较
Similar Compounds: Similar compounds to 5-Azaspiro[2.4]heptane-4-carboxylic acid include 5-Azaspiro[2.4]heptane-6-carboxylic acid, 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid, and 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid .
Uniqueness: What sets this compound apart from these similar compounds is its specific use in the synthesis of ledipasvir, an antiviral agent for hepatitis C virus infections. Its unique structure allows for the induction of conformational restrictions in peptide chains, which is critical for its biological activity .
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
5-azaspiro[2.4]heptane-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-7(1-2-7)3-4-8-5/h5,8H,1-4H2,(H,9,10) |
InChI 键 |
CVPZIHYJXYSOSI-UHFFFAOYSA-N |
规范 SMILES |
C1CC12CCNC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)
![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)
